molecular formula C12H12N2O2 B1341493 N-(4-Aminophenyl)-5-methyl-3-furamide CAS No. 887358-45-4

N-(4-Aminophenyl)-5-methyl-3-furamide

Cat. No.: B1341493
CAS No.: 887358-45-4
M. Wt: 216.24 g/mol
InChI Key: GUTHXYNNQOQQPP-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-5-methyl-3-furamide is an organic compound that features a furan ring substituted with a methyl group and an amide linkage to a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-5-methyl-3-furamide typically involves the reaction of 4-aminophenylamine with 5-methyl-3-furoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and are performed at room temperature to moderate heating .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-5-methyl-3-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-Aminophenyl)-5-methyl-3-furamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and the amine group are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-5-methyl-2-furamide
  • N-(4-Aminophenyl)-3-methyl-3-furamide
  • N-(4-Aminophenyl)-5-methyl-4-furamide

Uniqueness

N-(4-Aminophenyl)-5-methyl-3-furamide is unique due to the specific positioning of the methyl group on the furan ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-(4-aminophenyl)-5-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTHXYNNQOQQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589564
Record name N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887358-45-4
Record name N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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